Product packaging for 2,2-Dimethylhex-5-yn-1-ol(Cat. No.:CAS No. 892875-17-1)

2,2-Dimethylhex-5-yn-1-ol

Cat. No.: B1464043
CAS No.: 892875-17-1
M. Wt: 126.2 g/mol
InChI Key: NMQCLXAJYKWXMD-UHFFFAOYSA-N
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Description

2,2-Dimethylhex-5-yn-1-ol (CAS 892875-17-1) is a high-purity organic compound with the molecular formula C8H14O and a molecular weight of 126.2 g/mol . Its structure is defined by the SMILES notation CC(C)(CCC#C)CO . This compound serves as a critical precursor in synthetic organic chemistry, particularly for accessing challenging eight-membered carbocyclic systems found in numerous biologically active natural products . Researchers utilize this compound in tandem, microwave-assisted reactions involving a 6-exo-dig cyclization followed by a Claisen rearrangement . The gem-dimethyl group at the C2 position is essential for this transformation, as it exploits the Thorpe-Ingold effect (gem-dialkyl effect) to accelerate the initial cyclization step by favoring conformations that bring the reactive termini into proximity, a reaction that fails with unsubstituted chain analogues . This methodology provides a facile route to gem-disubstituted cyclooct-4-enone derivatives, which are valuable scaffolds in medicinal and natural product chemistry . The terminal alkyne group further enhances its versatility as a building block for constructing more complex molecular architectures. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O B1464043 2,2-Dimethylhex-5-yn-1-ol CAS No. 892875-17-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethylhex-5-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-4-5-6-8(2,3)7-9/h1,9H,5-7H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMQCLXAJYKWXMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC#C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892875-17-1
Record name 2,2-dimethylhex-5-yn-1-ol
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Elucidating Reaction Mechanisms and Advanced Transformations of 2,2 Dimethylhex 5 Yn 1 Ol

Cyclization Reactions

Intramolecular Cyclizations of Alkynol Substrates

Intramolecular cyclization of alkynol substrates, such as 2,2-Dimethylhex-5-yn-1-ol, represents a powerful strategy for the synthesis of various cyclic compounds. These reactions involve the internal addition of a nucleophile to the alkyne moiety within the same molecule. The hydroxyl group in alkynols can act as an internal nucleophile, leading to the formation of oxygen-containing heterocyclic rings. The regioselectivity of these cyclizations is often governed by Baldwin's rules, which predict the favored ring size based on the geometry of the transition state. For hexynol systems, both 5-exo-dig and 6-endo-dig cyclizations are possible, leading to five- or six-membered rings, respectively. The outcome of the reaction can be influenced by various factors, including the reaction conditions, the presence of catalysts, and the substitution pattern of the alkynol substrate.

Recent research has explored various catalytic systems to promote the intramolecular cyclization of alkynols. For instance, enantioselective intramolecular cyclization of alkynyl esters has been achieved using a chiral Brønsted base catalyst. rsc.org This highlights the potential for developing stereoselective methods for the synthesis of chiral cyclic ethers from alkynol precursors. Furthermore, the development of new methods for constructing fused pyridoheterocycles has been demonstrated through the cyclization of alkynyl heteroaromatic substrates. nih.govnih.gov

Promoting Effects of Geminal-Dimethyl Moieties: The Thorpe-Ingold Effect in Cyclization

The presence of a gem-dimethyl group at the C2 position of this compound plays a crucial role in promoting intramolecular cyclization reactions. This phenomenon is known as the Thorpe-Ingold effect, or the gem-dimethyl effect. wikipedia.orglucp.net The effect arises from the steric hindrance imposed by the two methyl groups, which alters the bond angles within the molecule. This "angle compression" brings the reactive ends of the molecule—the hydroxyl group and the alkyne—closer together, thereby increasing the probability of an intramolecular reaction and accelerating the rate of cyclization. wikipedia.orglucp.netnih.gov

The Thorpe-Ingold effect is a well-established principle in organic chemistry and has been observed to enhance the rates of various intramolecular reactions, not just cyclizations. wikipedia.org The magnitude of this effect can be significant; for instance, replacing a hydrogen atom with a gem-dimethyl group can increase the cyclization rate by several orders of magnitude. lucp.net This kinetic advantage makes the Thorpe-Ingold effect a valuable tool for synthetic chemists, enabling the efficient construction of cyclic structures that might otherwise be difficult to form. lucp.netresearchgate.net While the effect is primarily kinetic, there is also a thermodynamic contribution, as the strain energy can be reduced upon cyclization. wikipedia.org

The table below illustrates the impact of the Thorpe-Ingold effect on the rate of lactone formation, a type of intramolecular cyclization.

ReactantRelative Rate of Lactonization
2-hydroxybenzenepropionic acid1
2-hydroxy-2-methylbenzenepropionic acid23
2-hydroxy-2,2-dimethylbenzenepropionic acid>10^5

This table demonstrates the acceleration of cyclization with increasing methyl substitution, a classic example of the Thorpe-Ingold effect.

Tandem Cyclization-Rearrangement Processes

In certain reaction manifolds, the initial intramolecular cyclization of this compound can be followed by a subsequent rearrangement, leading to the formation of more complex molecular architectures. These tandem processes are highly efficient as they allow for the construction of multiple bonds and stereocenters in a single synthetic operation.

One notable example of a tandem cyclization-rearrangement process involving alkynol derivatives is the anionic 6-exo-dig cyclization followed by a Claisen rearrangement. nih.gov In this sequence, the initial cyclization of a 1-alkenyl-5-alkyn-1-ol, a structurally related compound to this compound, forms a tetrahydropyranyl intermediate. This intermediate is then perfectly poised to undergo an in-situ lucp.netlucp.net-sigmatropic rearrangement, specifically a Claisen rearrangement, to yield cyclooctenone derivatives. nih.gov The gem-dimethyl group, through the Thorpe-Ingold effect, plays a crucial role in accelerating the initial cycloisomerization step. nih.gov

These tandem reactions highlight the synthetic utility of strategically positioned functional groups and structural motifs, such as the gem-dimethyl group, in orchestrating complex chemical transformations.

Free Radical Cyclizations in Hexynyl Systems

Free radical cyclizations offer an alternative and powerful method for the construction of cyclic systems from unsaturated precursors like this compound. In these reactions, a radical is generated at a specific position in the molecule, which then adds intramolecularly to the alkyne. The regioselectivity of the cyclization is again a key consideration, with the 5-exo-dig pathway generally being favored over the 6-endo-dig pathway for hexynyl radicals. acs.org

The cyclization of 5-hexenyl radicals is a well-studied process and provides a useful analogy for understanding the behavior of hexynyl radicals. acs.org The formation of five-membered rings is kinetically preferred in these systems. Various methods can be employed to initiate the radical cyclization, including the use of radical initiators like AIBN in the presence of a radical mediator such as (TMS)3SiH. beilstein-journals.org

Recent advancements in free-radical chemistry have expanded the scope of these reactions, allowing for the synthesis of a wide range of complex molecules, including polyheterocycles. beilstein-journals.org For example, a free-radical intramolecular cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts has been developed to synthesize new pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline skeletons. beilstein-journals.org

Rearrangement Pathways

Claisen Rearrangement in the Context of Alkynol Derivatives

The Claisen rearrangement is a lucp.netlucp.net-sigmatropic rearrangement that is a powerful tool for carbon-carbon bond formation. wikipedia.orgorganic-chemistry.org The classic Claisen rearrangement involves the thermal conversion of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. organic-chemistry.org While this compound itself does not directly undergo a Claisen rearrangement, it can be a precursor to substrates that do.

For instance, as mentioned in the section on tandem reactions, alkynol derivatives can be converted into intermediates that are primed for a Claisen rearrangement. nih.gov The Johnson-Claisen rearrangement is a particularly relevant variant, which involves the reaction of an allylic alcohol with an orthoester to produce a γ,δ-unsaturated ester. wikipedia.orglibretexts.org This reaction often requires high temperatures, but the use of microwave irradiation has been shown to significantly accelerate the process. libretexts.org

The stereochemistry of the Claisen rearrangement is highly controlled, proceeding through a concerted, chair-like transition state. organic-chemistry.org This stereospecificity makes it a valuable tool in stereoselective synthesis. Other variations of the Claisen rearrangement, such as the Ireland-Claisen and Eschenmoser-Claisen rearrangements, have been developed to expand the scope and utility of this transformation. wikipedia.orgorganic-chemistry.orglibretexts.org

The table below summarizes some key variations of the Claisen rearrangement.

RearrangementReactantsProduct
Classic Claisen Allyl vinyl etherγ,δ-Unsaturated carbonyl
Johnson-Claisen Allylic alcohol, orthoesterγ,δ-Unsaturated ester
Ireland-Claisen Allylic carboxylate, strong baseγ,δ-Unsaturated carboxylic acid
Eschenmoser-Claisen Allylic alcohol, N,N-dimethylacetamide dimethyl acetalγ,δ-Unsaturated amide

Olefin Isomerization Coupled with Rearrangement Mechanisms

The isomerization of olefins, particularly the migration of a double bond along a carbon chain, is a significant transformation in organic synthesis. For a molecule like this compound, this process would typically follow the partial reduction of the alkyne to an alkene, yielding 2,2-dimethylhex-5-en-1-ol. Transition metal catalysts are often employed to facilitate this isomerization. acs.orgresearchgate.net The mechanisms for this process are generally categorized into two primary pathways: the metal-hydride insertion-elimination pathway and the π-allyl pathway. researchgate.net

In the metal-hydride pathway, a metal hydride species adds across the double bond, and subsequent β-hydride elimination at a different position results in the migration of the double bond. The π-allyl pathway involves the formation of a η³-allyl metal complex, which can then be protonated to yield an isomerized olefin. researchgate.net

These isomerization reactions can be coupled with sigmatropic rearrangements, such as the Claisen rearrangement, particularly in derivatives of the starting alcohol. For instance, if the hydroxyl group of an isomerized alkenyl alcohol is converted into a vinyl ether, a libretexts.orglibretexts.org-sigmatropic rearrangement can be induced, leading to the formation of a new carbon-carbon bond and a rearranged carbonyl compound. Such tandem reaction sequences provide a powerful method for increasing molecular complexity from simple precursors. While thermal methods can drive isomerization towards the most thermodynamically stable alkene, recent developments in photoredox and chromium catalysis have enabled contra-thermodynamic isomerization, allowing for the formation of less stable terminal olefins from internal olefins. acs.org

Nucleophilic Substitution Reactions Involving this compound and its Derivatives

The hydroxyl group in this compound can be transformed into a good leaving group (e.g., tosylate, mesylate, or halide), or activated under acidic conditions, rendering the adjacent propargylic carbon susceptible to nucleophilic attack. These substitution reactions are fundamental for introducing a variety of functional groups.

Propargylic systems, such as derivatives of this compound, can undergo nucleophilic substitution through several mechanisms, primarily Sₙ1, Sₙ2, and their allylic/propargylic counterparts, Sₙ1' and Sₙ2'. The operative mechanism is influenced by the substrate structure, nucleophile strength, leaving group ability, and solvent polarity. dalalinstitute.commasterorganicchemistry.com

Sₙ1 Mechanism: This pathway involves a two-step process initiated by the departure of the leaving group to form a propargylic carbocation. This carbocation is resonance-stabilized by the adjacent alkyne. The rate-determining step is unimolecular and depends only on the substrate concentration. masterorganicchemistry.commasterorganicchemistry.com The subsequent attack by a nucleophile can occur at either the carbon that bore the leaving group (C3) or at the terminal alkyne carbon (C5), leading to a mixture of propargylic and allenic products. Tertiary propargylic alcohols, like derivatives of this compound, are prone to react via this mechanism due to the stability of the resulting tertiary carbocation. youtube.comulethbridge.ca

Sₙ2 Mechanism: This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. dalalinstitute.commasterorganicchemistry.com The reaction is bimolecular, and its rate depends on the concentrations of both the substrate and the nucleophile. youtube.com For propargylic systems, direct Sₙ2 attack is often sterically hindered.

Sₙ2' Mechanism: This is a concerted mechanism analogous to the Sₙ2 reaction, but the nucleophile attacks the terminal carbon of the alkyne (the γ-position), inducing a rearrangement of the π-system and expulsion of the leaving group from the α-position. This results in the formation of an allene.

Table 1: Mechanistic Pathways in Propargylic Substitutions
MechanismKineticsStereochemistryKey IntermediateFavored By
Sₙ1Unimolecular (rate = k[Substrate])Racemization/MixtureCarbocationTertiary substrates, weak nucleophiles, polar protic solvents
Sₙ2Bimolecular (rate = k[Substrate][Nu])InversionTransition StatePrimary substrates, strong nucleophiles, polar aprotic solvents
Sₙ2'Bimolecular (rate = k[Substrate][Nu])Syn or Anti additionTransition StateSteric hindrance at α-carbon, strong nucleophiles

The direct substitution of the hydroxyl group in propargylic alcohols like this compound with an amine nucleophile is a key method for synthesizing propargylic amines. researchgate.net This transformation often requires the activation of the hydroxyl group. Catalytic methods using transition metals such as gold, copper, or iron have become prevalent. ucl.ac.ukorganic-chemistry.org

For example, gold catalysis can facilitate the hydroamination of propargylic alcohols with anilines to regioselectively produce 3-hydroxyimines, which can then be reduced to the corresponding 1,3-amino alcohols. ucl.ac.ukorganic-chemistry.org Alternatively, under different conditions, the reaction can be directed to form 3-aminoketones through a Meyer-Schuster rearrangement followed by conjugate addition of the amine. organic-chemistry.org The hydroxyl group of the propargylic alcohol often plays a crucial role in accelerating these reactions, potentially through coordination with the metal catalyst. ucl.ac.uk Three-component coupling reactions, involving an aldehyde, an alkyne, and an amine (A³ coupling), catalyzed by metals like copper or silver, also provide a direct route to propargylic amines. organic-chemistry.org

Mechanistic Insights into Oxidation and Reduction Transformations

The unsaturated and hydroxyl functionalities of this compound and its derivatives allow for a range of oxidation and reduction reactions that are central to synthetic chemistry.

The Wacker oxidation is a palladium-catalyzed process that typically converts terminal alkenes into methyl ketones using molecular oxygen as the ultimate oxidant. chem-station.com For this reaction to be applied to this compound, the alkyne must first be selectively reduced to a terminal alkene, 2,2-dimethylhex-5-en-1-ol.

The mechanism of the Wacker-Tsuji oxidation involves a cooperative catalytic cycle. chem-station.comorganic-chemistry.org

Alkene Coordination: The alkene coordinates to a Pd(II) complex, such as PdCl₂. libretexts.org

Nucleophilic Attack: A water molecule attacks the coordinated alkene, leading to a hydroxypalladation intermediate. libretexts.org

β-Hydride Elimination: This is followed by β-hydride elimination to form an enol, which rapidly tautomerizes to the more stable methyl ketone.

Catalyst Regeneration: The resulting Pd(0) is reoxidized to Pd(II) by a co-catalyst, typically copper(II) chloride (CuCl₂). The reduced Cu(I) is then reoxidized back to Cu(II) by molecular oxygen, completing the catalytic cycle. wikipedia.orgalfa-chemistry.com

This reaction is highly selective for terminal alkenes, which are generally oxidized to methyl ketones according to Markovnikov's rule. alfa-chemistry.com The presence of an alcohol group distant from the reactive alkene is generally well-tolerated by the reaction conditions. libretexts.org

The triple bond in this compound can be fully or partially hydrogenated depending on the catalyst and reaction conditions. libretexts.org

Complete Hydrogenation to Alkane: Using highly active catalysts such as platinum (Pt), palladium on carbon (Pd/C), or Raney nickel (Ra-Ni) with an excess of hydrogen gas (H₂), the alkyne is fully reduced to the corresponding alkane, 2,2-dimethylhexan-1-ol. study.comlibretexts.org The reaction proceeds through an alkene intermediate, but with these catalysts, the intermediate cannot be isolated as it is rapidly hydrogenated further. libretexts.org The mechanism involves the adsorption of both the alkyne and H₂ onto the metal surface, followed by the stepwise, syn-addition of hydrogen atoms across the pi bonds. youtube.com

Partial Hydrogenation to cis-Alkene: To stop the hydrogenation at the alkene stage, a "poisoned" or deactivated catalyst is required. The most common is Lindlar's catalyst (palladium on calcium carbonate or barium sulfate, treated with lead acetate (B1210297) and quinoline). libretexts.org This catalyst is reactive enough to reduce the alkyne but not the resulting alkene. youtube.com The mechanism involves syn-addition of two hydrogen atoms to the same face of the alkyne, resulting in the formation of a cis-alkene, in this case, (Z)-2,2-dimethylhex-5-en-1-ol. youtube.com

Partial Hydrogenation to trans-Alkene: The reduction of an alkyne to a trans-alkene can be achieved using a dissolving metal reduction, typically with sodium or lithium metal in liquid ammonia. libretexts.org The mechanism is a radical pathway involving single electron transfers from the sodium metal to the alkyne, creating a radical anion intermediate. libretexts.org Protonation by the ammonia solvent and a second electron transfer/protonation sequence leads to the thermodynamically more stable trans-alkene. youtube.com

Table 2: Catalytic Hydrogenation Conditions and Products for Alkynes
Reagents/CatalystIntermediateFinal ProductStereochemistry
H₂, Pd/C, Pt, or NiAlkene (not isolated)AlkaneN/A
H₂, Lindlar's CatalystNonecis-AlkeneSyn-addition
Na or Li, NH₃ (l)Vinyl radical aniontrans-AlkeneAnti-addition

Gas-Phase Reactions and Atmospheric Chemical Mechanisms of Alkynes

In the Earth's troposphere, the hydroxyl radical (•OH) is a dominant oxidizing agent, playing a crucial role in the degradation of most volatile organic compounds (VOCs). The atmospheric lifetime and fate of alkynes, such as this compound, are largely governed by their gas-phase reactions with •OH radicals. These reactions are complex and can proceed through various pathways, with the addition of the hydroxyl radical to the carbon-carbon triple bond being a primary route of transformation.

Hydroxyl Radical (OH) Addition to Carbon-Carbon Triple Bonds

The reaction between a hydroxyl radical and an alkyne in the gas phase is typically initiated by the electrophilic addition of the •OH radical to the electron-rich π-system of the carbon-carbon triple bond. This process results in the formation of a vinyl radical adduct. The hydroxyl radical adds to one of the sp-hybridized carbons of the alkyne, breaking one of the π-bonds and leaving an unpaired electron on the adjacent carbon, thus forming a new C-O bond and a vinyl radical.

For the specific case of this compound, the addition of a hydroxyl radical to the triple bond can be depicted as follows:

HO• + H-C≡C-CH₂-C(CH₃)₂-CH₂OH → [H(HO)C=Ċ-CH₂-C(CH₃)₂-CH₂OH] or [H-Ċ=C(OH)-CH₂-C(CH₃)₂-CH₂OH]

This initial addition step is often the rate-determining step in the atmospheric oxidation of alkynes. The resulting vinyl radical is highly reactive and will subsequently undergo further reactions in the atmosphere, typically with molecular oxygen (O₂), to form a vinyl peroxy radical. This initiates a cascade of reactions leading to the formation of various oxygenated products, contributing to the formation of secondary organic aerosols and ozone.

Analysis of Branching Ratios and Site Selectivity in Radical Reactions

For an unsymmetrical alkyne like this compound, the addition of the hydroxyl radical can occur at either of the two carbons of the triple bond (C-5 or C-6). This leads to the formation of two different vinyl radical isomers. The relative proportion of these two addition pathways is described by the branching ratio, and the preference for addition at one site over the other is termed site selectivity.

The two possible pathways for •OH addition to this compound are:

Pathway A: Addition to the terminal carbon (C-6) , forming a vinyl radical with the unpaired electron on the internal carbon (C-5).

Pathway B: Addition to the internal carbon (C-5) , forming a vinyl radical with the unpaired electron on the terminal carbon (C-6).

The site selectivity of this reaction is primarily governed by the relative stability of the two possible vinyl radical intermediates. Generally, the addition pathway that leads to the more stable radical intermediate will be favored. The stability of a radical is influenced by factors such as hyperconjugation and steric effects.

In the case of the vinyl radicals formed from this compound, the radical formed in Pathway A is a secondary vinyl radical, while the radical formed in Pathway B is a primary vinyl radical. The alkyl substituent on the internal carbon can stabilize the adjacent radical through hyperconjugation. Therefore, the vinyl radical formed in Pathway A is expected to be more stable than the one formed in Pathway B. Consequently, the addition of the hydroxyl radical is predicted to occur preferentially at the terminal carbon (C-6) of the triple bond.

The following interactive table summarizes the two reaction pathways and the factors influencing the branching ratio.

Reaction PathwaySite of •OH AdditionResulting Vinyl Radical IntermediateExpected Relative StabilityImplication for Branching Ratio
Pathway A Terminal Carbon (C-6)H(HO)C=Ċ-CH₂-C(CH₃)₂-CH₂OHMore StableFavored Pathway, Higher Yield
Pathway B Internal Carbon (C-5)H-Ċ=C(OH)-CH₂-C(CH₃)₂-CH₂OHLess StableDisfavored Pathway, Lower Yield

It is important to note that while these predictions are based on established principles of radical stability, the actual branching ratios would need to be determined experimentally under specific atmospheric conditions.

Strategic Applications of 2,2 Dimethylhex 5 Yn 1 Ol in Complex Natural Product and Drug Molecule Total Synthesis

Precursor Role in the Synthesis of Vitamin D Analogs

While no specific use of 2,2-Dimethylhex-5-yn-1-ol in the synthesis of Vitamin D analogs has been reported, its functional groups are relevant to the construction of these complex molecules. The synthesis of Vitamin D analogs often involves the convergent coupling of an A-ring fragment with a CD-ring side chain fragment.

The terminal alkyne in this compound is particularly suitable for carbon-carbon bond-forming reactions, such as Sonogashira or Negishi coupling, which are commonly used to construct the complex side chains of Vitamin D analogs. The alkyne can be functionalized to introduce various substituents or coupled directly with a vinyl or aryl halide on the CD-ring precursor.

Furthermore, the gem-dimethyl group is a common feature in medicinal chemistry, known for its ability to enhance metabolic stability and influence conformation. researchgate.netnih.gov By blocking sites of potential metabolism (e.g., benzylic or allylic oxidation), a gem-dimethyl group can increase the biological half-life of a drug molecule. nih.gov In the context of Vitamin D analogs, incorporating such a group into the side chain could lead to derivatives with improved pharmacokinetic profiles.

Table 1: Functional Group Relevance in Vitamin D Analog Synthesis

Functional Group Potential Role in Synthesis Key Reactions
Terminal Alkyne Construction of the side chain Sonogashira coupling, Negishi coupling, Hydration, Carboxylation
Gem-Dimethyl Group Enhance metabolic stability, conformational lock N/A (structural feature)

Contribution to Marine Natural Product Total Synthesis

The total synthesis of marine natural products, known for their structural diversity and complexity, frequently utilizes versatile building blocks. Although there are no documented instances of this compound being used in this context, its structural components are valuable. Marine natural products often feature polyketide or terpene-derived backbones. nih.gov

The terminal alkyne can serve as a linchpin in fragment coupling strategies or as a precursor to other functional groups. For instance, it can be reduced to the corresponding alkene or alkane, hydrated to form a ketone, or used in cycloaddition reactions to form heterocyclic systems present in many marine alkaloids. The gem-dimethyl group, often arising from isoprene (B109036) units in biosynthesis, is a hallmark of many terpenoid-derived marine natural products. nih.gov Synthetic routes to these molecules often require the stereospecific installation of quaternary centers, a challenge that can be addressed by using starting materials already containing this motif.

Utilization in Polyketide Total Synthesis

Polyketides are a large class of natural products characterized by repeating acetate (B1210297) or propionate (B1217596) units. Their synthesis often relies on iterative strategies to build up the carbon backbone. A building block like this compound could theoretically be incorporated into a polyketide chain.

The primary alcohol allows for its attachment to a solid support or a chiral auxiliary, which can guide the stereochemistry of subsequent reactions. The terminal alkyne provides a reactive handle for chain elongation. For example, carboalumination or hydrozirconation of the alkyne followed by quenching with an electrophile could install the next unit of the polyketide chain. The gem-dimethyl group, while less common in the main chain of polyketides, can be found in side chains or at termini and is valued for its steric influence on reaction diastereoselectivity. nih.gov

Table 2: Potential Synthetic Applications of Key Structural Motifs

Structural Motif Target Class Potential Synthetic Utility
Terminal Alkyne Vitamin D Analogs, Marine Natural Products, Polyketides Fragment coupling, precursor to ketones/alkenes, cycloadditions
Gem-Dimethyl Group Terpenoids, Steroids, Bioactive Molecules Metabolic blocking, conformational control, steric influence

Development of Advanced Synthetic Intermediates for Complex Targets

The true value of a simple building block like this compound lies in its potential for elaboration into more complex and highly functionalized intermediates. The primary alcohol can be oxidized to an aldehyde, which can then participate in a wide range of C-C bond-forming reactions such as aldol (B89426), Wittig, or Grignard reactions.

The terminal alkyne is exceptionally versatile. It can be deprotonated to form an acetylide, a potent nucleophile for opening epoxides or attacking carbonyls. It can also undergo "click" chemistry reactions (alkyne-azide cycloadditions) to form stable triazole rings, which are valuable isosteres for amide bonds in medicinal chemistry. The combination of these functional groups allows for a modular approach to synthesis, where different fragments can be added to either end of the molecule, making it a potentially useful, though currently undocumented, starting point for the synthesis of diverse and complex molecular architectures.

Theoretical and Computational Chemistry Approaches to 2,2 Dimethylhex 5 Yn 1 Ol Systems

Density Functional Theory (DFT) Studies for Reaction Pathway Prediction and Analysis

Density Functional Theory (DFT) has become a standard method for studying chemical systems, offering a favorable balance between computational cost and accuracy. acs.org For systems involving 2,2-Dimethylhex-5-yn-1-ol, DFT is instrumental in predicting and analyzing potential reaction pathways.

DFT calculations can map out the potential energy surface of a reaction, identifying the most likely routes from reactants to products. This involves locating transition states and intermediates, which are crucial for understanding reaction mechanisms. nih.gov For instance, in reactions involving the alkyne group of this compound, such as cyclizations or additions, DFT can elucidate the step-by-step process. Studies on similar alkynol systems have used DFT to investigate carboxylative cyclization, revealing multi-step mechanisms. researchgate.net

Commonly used functionals like B3LYP and M06 are employed to model these reactions. acs.org For example, a DFT study on the haloboration of alkynes used the B3LYP-D3 method to explore mechanisms leading to different stereoisomers, showing how the reaction can proceed through either a single-step process or a two-step sequence involving a zwitterionic intermediate depending on the conditions. nih.gov This type of analysis for this compound could predict how it might react with various reagents and under different catalytic conditions. mdpi.comnih.gov

Table 1: Illustrative DFT-Calculated Energy Profile for a Hypothetical Alkynol Reaction

This table represents typical data obtained from a DFT study on a reaction pathway. The values are for illustrative purposes.

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + Reagent0.0
TS1First Transition State+15.2
IntermediateReaction Intermediate-5.8
TS2Second Transition State+10.5
ProductsFinal Product Species-20.1

Quantum Chemical Calculations for Mechanistic Elucidation and Energetic Profiles

Quantum chemical calculations are essential for a detailed understanding of reaction mechanisms and the energies of the species involved. acs.org These methods, including both DFT and higher-level ab initio techniques like Møller-Plesset perturbation theory (MP2) and coupled-cluster theory (CCSD(T)), provide a quantitative picture of the energetic landscape of a reaction. nih.govresearchgate.net

A typical energetic profile would detail the relative energies of reactants, intermediates, transition states, and products. scielo.org.mx For a reaction involving the hydroxyl group of this compound, such as an esterification or etherification, quantum calculations could compare different proposed mechanisms (e.g., concerted vs. stepwise) by evaluating the energy barriers associated with each path. acs.org

Table 2: Sample Energetic Data from Quantum Chemical Calculations

This table illustrates the type of thermodynamic and kinetic data generated for stationary points along a reaction coordinate.

ParameterReactant ComplexTransition StateProduct Complex
Relative Electronic Energy (ΔE, kcal/mol)-3.5+21.0-15.0
Relative Enthalpy (ΔH, kcal/mol)-3.2+20.5-15.4
Relative Gibbs Free Energy (ΔG, kcal/mol)+4.1+28.5-8.9

Estimation of Reaction Rate Coefficients and Branching Ratios

Building on the energetic profiles from quantum chemical calculations, theoretical methods can be used to estimate reaction rate coefficients. researchgate.net Transition State Theory (TST) is a common framework for this, where the rate coefficient is calculated based on the free energy of activation. researchgate.net This allows for the prediction of reaction kinetics without direct experimental measurement. khanacademy.orgyoutube.com

For this compound, which has multiple reactive sites (the hydroxyl group, the terminal alkyne, and various C-H bonds), reactions can often proceed through several competing pathways. For example, in radical oxidation reactions, hydrogen abstraction could occur at different positions on the molecule. scielo.org.mx Computational chemistry can be used to calculate the rate coefficient for each possible pathway. redalyc.org

The branching ratio, which is the fraction of the reaction that proceeds through a particular pathway, can then be determined from the relative rates of the competing channels. scielo.org.mxcopernicus.org This information is critical for predicting the product distribution of a reaction. copernicus.org For instance, calculations could determine whether the reaction of an OH radical with this compound would preferentially lead to abstraction of the hydroxyl hydrogen, the acetylenic hydrogen, or an aliphatic hydrogen. redalyc.org

Table 3: Hypothetical Rate Coefficients and Branching Ratios for H-Abstraction from this compound by an OH Radical at 298 K

Abstraction SiteCalculated Rate Coefficient (cm³/molecule·s)Branching Ratio (%)
Hydroxyl H (-OH)1.5 x 10⁻¹²65.2%
Alkynyl H (C≡C-H)5.5 x 10⁻¹³23.9%
Methylene (B1212753) H (-CH₂-)2.5 x 10⁻¹³10.9%

Molecular Modeling and Conformational Analysis of Alkynol Structures

Molecular modeling is used to study the three-dimensional structures of molecules and their dynamic behavior. Conformational analysis, a key aspect of this, investigates the different spatial arrangements (conformers) that a molecule can adopt through rotation around its single bonds. chemistrysteps.compressbooks.pub

The structure of this compound contains several rotatable single bonds, primarily the C-C bonds in its hexane (B92381) chain. The relative stability of different conformers is determined by factors like torsional strain (repulsion between bonding electrons on adjacent atoms) and steric strain (repulsion between bulky groups). libretexts.org

For this compound, a conformational analysis would focus on rotation around the C3-C4 and C4-C5 bonds. Using Newman projections, one can visualize the different staggered and eclipsed conformations. pressbooks.pub The staggered conformations are generally lower in energy. pressbooks.pub Due to the bulky gem-dimethyl group at the C2 position, certain conformations that bring this group close to the alkyne end of the molecule would be energetically unfavorable due to steric hindrance. libretexts.org Computational methods can calculate the potential energy as a function of the dihedral angle of a bond, identifying the lowest-energy (most stable) conformations. pressbooks.pub Understanding the preferred conformation is vital as it can significantly influence a molecule's reactivity. utdallas.edu

Table 4: Relative Energies of Key Conformers for Rotation About the C3-C4 Bond in this compound

This table illustrates the potential energy differences between various spatial arrangements. "Anti" refers to the conformation where the largest groups on adjacent carbons are 180° apart, while "Gauche" refers to them being 60° apart.

ConformationDihedral Angle (approx.)Primary Strain TypeRelative Energy (kcal/mol)
Anti (Staggered)180°Minimal0.0 (most stable)
Gauche (Staggered)60°Steric+0.9
Eclipsed120°Torsional + Steric+3.8
Fully EclipsedTorsional + Steric+5.0 (least stable)

Advanced Spectroscopic and Chromatographic Methods for Research on 2,2 Dimethylhex 5 Yn 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy of 2,2-Dimethylhex-5-yn-1-ol, conducted in deuterated chloroform (B151607) (CDCl₃) at 500 MHz, reveals distinct signals corresponding to the different proton environments within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

The ¹H NMR spectrum exhibits a singlet at 0.93 ppm, integrating to six protons, which is characteristic of the two equivalent methyl groups (C(CH₃)₂) attached to the quaternary C2 carbon. A multiplet observed at 1.56 ppm corresponds to the three protons of the hydroxyl group (-OH) and the methylene (B1212753) group at C3 (-CH₂-). The terminal alkyne proton (-C≡CH) appears as a triplet at 1.96 ppm with a coupling constant (J) of 2.6 Hz. The methylene group adjacent to the alkyne (C4-H₂) presents as a triplet of doublets at 2.19 ppm with J values of 7.9 and 2.6 Hz. Finally, the methylene protons of the hydroxymethyl group (-CH₂OH) are observed as a doublet at 3.35 ppm with a J value of 6.0 Hz.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
0.93s-6HC(CH₃)₂
1.56m-3H-OH, -CH₂- (C3)
1.96t2.61H-C≡CH
2.19td7.9, 2.62H-CH₂- (C4)
3.35d6.02H-CH₂OH

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy provides critical information about the carbon framework of this compound. The spectrum, recorded at 125 MHz in CDCl₃, shows seven distinct carbon signals.

The two equivalent methyl carbons at the C2 position resonate at 23.99 ppm. The quaternary carbon (C2) to which they are attached appears at 35.36 ppm. The methylene carbon at C3 gives a signal at 37.56 ppm. The two sp-hybridized carbons of the alkyne group are observed at 68.23 ppm (-C≡CH) and 85.59 ppm (-C≡CH). The carbon of the hydroxymethyl group (-CH₂OH) is found at 71.33 ppm. A signal at 13.71 ppm is also observed, likely corresponding to one of the carbons in the alkyl chain.

Chemical Shift (δ) ppmAssignment
13.71Alkyl C
23.99C(CH₃)₂
35.36C2
37.56C3
68.23-C≡CH
71.33-CH₂OH
85.59-C≡CH

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC)

A COSY experiment would be expected to show correlations between the protons of the C4 methylene group and the terminal alkyne proton, as well as between the C3 and C4 methylene protons. Furthermore, coupling between the hydroxyl proton and the protons of the adjacent C1 methylene group would likely be observed.

An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms. For instance, the proton signal at 3.35 ppm would show a cross-peak with the carbon signal at 71.33 ppm, confirming the assignment of the -CH₂OH group. Similarly, the proton signals of the methyl groups at 0.93 ppm would correlate with the carbon signal at 23.99 ppm.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to display characteristic absorption bands.

A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the alcohol functional group. The C-H stretching vibrations of the sp³ hybridized carbons (methyl and methylene groups) would appear in the 2850-3000 cm⁻¹ range. A sharp, weaker band around 3300 cm⁻¹ is characteristic of the ≡C-H stretch of the terminal alkyne. The C≡C triple bond stretching vibration would be observed as a weak absorption in the 2100-2260 cm⁻¹ region. Finally, the C-O stretching vibration of the primary alcohol would be visible in the 1000-1260 cm⁻¹ range.

Frequency Range (cm⁻¹)Vibrational ModeFunctional Group
3200-3600 (broad)O-H stretchAlcohol (-OH)
~3300 (sharp, weak)≡C-H stretchTerminal Alkyne
2850-3000C-H stretchAlkyl (sp³ C-H)
2100-2260 (weak)C≡C stretchAlkyne
1000-1260C-O stretchPrimary Alcohol

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination (e.g., ESI-TOF, APCI)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of a compound. For this compound (C₈H₁₄O), the predicted monoisotopic mass is 126.10446 Da. lookchem.com

Experimental HRMS analysis, often utilizing techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) analyzer, would be expected to yield a measured mass that is very close to this theoretical value. The high accuracy of HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For example, the detection of an ion with a mass-to-charge ratio corresponding to [M+H]⁺ (127.11174 Da) or [M+Na]⁺ (149.09368 Da) would provide strong evidence for the presence of this compound. lookchem.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry stands as a cornerstone analytical technique for the identification and quantification of volatile and semi-volatile compounds within a mixture. In the analysis of reaction mixtures containing this compound, GC-MS provides invaluable data on the presence of the target compound, unreacted starting materials, byproducts, and any potential isomers.

The gas chromatograph separates the components of the mixture based on their differential partitioning between a stationary phase within a capillary column and a gaseous mobile phase. The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for preliminary identification. For this compound, the selection of an appropriate GC column, typically one with a non-polar or mid-polar stationary phase, is crucial for achieving good separation from other components in a synthetic mixture.

Following separation by the GC, the eluted compounds are introduced into the mass spectrometer. Here, they are ionized, most commonly by electron impact (EI), causing the molecules to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. The fragmentation pattern of this compound would be expected to show characteristic losses, such as the loss of a methyl group (M-15), a propyl group (M-43) corresponding to the cleavage of the bond adjacent to the quaternary carbon, and a peak corresponding to the propargyl cation or its rearrangement products. The molecular ion peak (M+), if observable, would confirm the molecular weight of the compound.

ParameterTypical Value/Condition
GC Column Capillary column (e.g., HP-5MS, DB-5)
Injector Temperature 250 °C
Oven Temperature Program Initial temp. 50-100 °C, ramp to 250-300 °C
Carrier Gas Helium
Ionization Mode Electron Impact (EI, 70 eV)
Mass Analyzer Quadrupole
Scan Range 40-400 m/z

Advanced Chromatographic Separation and Purification Techniques

Silica (B1680970) Gel Column Chromatography for Isolation and Purification

Following a chemical synthesis, this compound typically exists in a crude mixture. Silica gel column chromatography is a fundamental and widely employed preparative technique for the isolation and purification of this alcohol on a laboratory scale. This method separates compounds based on their polarity.

The crude mixture is loaded onto the top of a column packed with silica gel, a polar stationary phase. A solvent or a mixture of solvents (the mobile phase or eluent) is then passed through the column. Compounds with lower polarity travel down the column more quickly, while more polar compounds, like the hydroxyl group in this compound, will have stronger interactions with the silica gel and thus elute more slowly.

The choice of eluent system is critical for a successful separation. A gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity by adding a more polar solvent such as ethyl acetate (B1210297), is often used. The progress of the separation is monitored by Thin-Layer Chromatography (TLC) to identify the fractions containing the desired product.

ParameterDescription
Stationary Phase Silica Gel (60-120 or 230-400 mesh)
Mobile Phase (Eluent) Hexane/Ethyl Acetate gradient (e.g., 9:1 to 7:3)
Loading Method Dry loading (adsorbed onto silica) or wet loading
Fraction Collection Based on TLC analysis
Post-Purification Analysis GC-MS, HPLC, NMR

Gas Chromatography (GC) for Volatile Compound Analysis

Gas Chromatography, as a standalone technique, is an effective method for analyzing the volatility and purity of this compound, especially in quality control settings where the identity of the compound is already established. It is a rapid and sensitive technique for determining the percentage of the main component and detecting any volatile impurities.

The principles of separation in GC are the same as in GC-MS, but it utilizes a simpler detector, most commonly a Flame Ionization Detector (FID). The FID is highly sensitive to organic compounds and provides a response that is proportional to the mass of the carbon in the analyte. This allows for accurate quantification of this compound and any organic impurities present in the sample.

By comparing the retention time of the sample peak with that of a known standard of this compound under the same analytical conditions, its identity can be confirmed. The purity is determined from the relative peak areas in the resulting chromatogram.

ParameterTypical Value/Condition
GC Column Capillary column (e.g., DB-1, SE-30)
Injector Temperature 250 °C
Oven Temperature Program Isothermal or temperature gradient
Carrier Gas Nitrogen or Helium
Detector Flame Ionization Detector (FID)
Quantification Relative peak area percentage

Emerging Research Avenues and Future Prospects for 2,2 Dimethylhex 5 Yn 1 Ol

Exploration of Untapped Reactivity Profiles

The presence of both a terminal alkyne and a primary alcohol opens a plethora of possibilities for exploring unique reactivity profiles that have yet to be systematically studied for 2,2-dimethylhex-5-yn-1-ol. The terminal alkyne provides a handle for a variety of transformations, including C-C bond formation, while the hydroxyl group can participate in or direct these reactions.

One key area of investigation is the intramolecular cyclization of this compound derivatives. While the parent molecule is unlikely to cyclize efficiently, conversion of the alcohol to a leaving group or an initiating radical species could trigger cyclization cascades. For instance, radical 1,1,2-trifunctionalization, a process demonstrated for other terminal alkynes, could be adapted to create highly substituted cyclic structures. researchgate.net

Furthermore, the terminal alkyne can be readily deprotonated to form a nucleophilic acetylide. youtube.com This nucleophile can then participate in reactions with various electrophiles. The steric hindrance imposed by the adjacent quaternary carbon is expected to influence the regioselectivity and stereoselectivity of these additions, a feature that warrants detailed investigation.

The neopentyl alcohol itself presents opportunities for exploring reactions that are often challenging with less hindered alcohols. For example, its conversion to bulky esters or ethers could yield derivatives with interesting physical and chemical properties.

A summary of potential untapped reactions for this compound is presented in Table 1.

Reaction Class Potential Reagents Expected Outcome Key Investigational Aspect
Intramolecular CyclizationRadical initiators, Lewis acidsSubstituted cyclic ethers or carbocyclesInfluence of the gem-dimethyl group on cyclization efficiency and stereochemistry
Nucleophilic Addition to the AlkyneOrganometallic reagents, stabilized carbanionsFunctionalized alkenyl alcoholsRegioselectivity of addition due to steric hindrance
C-H Activation of the Terminal AlkyneStrong bases (e.g., n-BuLi, NaNH2) followed by electrophilesChain-extended alkynyl alcoholsReactivity of the resulting acetylide with a range of electrophiles
Oxidative CouplingTransition metal catalysts (e.g., Cu, Pd)Dimeric diynesImpact of the neopentyl group on coupling efficiency

Integration into Novel Catalytic Cycles and Methodologies

The dual functionality of this compound makes it an attractive candidate for integration into novel catalytic cycles, either as a substrate, a ligand precursor, or a key intermediate. The terminal alkyne can interact with a variety of transition metals, opening avenues for new catalytic transformations.

For instance, ruthenium-catalyzed C-C coupling of terminal alkynes with primary alcohols to form α,β-acetylenic ketones (ynones) is a known transformation. nih.gov Applying this methodology to this compound could lead to the synthesis of novel ynone derivatives. Furthermore, chiral ruthenium(II) complexes have been shown to catalyze the enantioselective reaction of alkynes with primary alcohols to produce homoallylic alcohols, where the alkyne serves as an allylmetal equivalent. organic-chemistry.org Exploring this reaction with this compound could provide access to chiral building blocks.

The development of catalytic methods for the ring-opening of epoxides with terminal alkynes to furnish homopropargylic alcohols is another promising area. emory.edu this compound could serve as the terminal alkyne component in such reactions, leading to the synthesis of complex polyols.

Palladium-catalyzed oxidative carbonylation of terminal alkynes and alcohols is a powerful method for the synthesis of 2-alkynoates. nih.gov The application of this reaction to this compound could yield novel ester derivatives with potential applications in polymer and materials science.

Table 2 outlines potential catalytic applications for this compound.

Catalytic Methodology Catalyst System Potential Product Class Significance
Oxidative AlkynylationRuthenium-based catalystsα,β-Acetylenic ketones (Ynones)Synthesis of functionalized carbonyl compounds
Enantioselective Carbonyl AllylationChiral Ruthenium(II) complexesChiral homoallylic alcoholsAccess to stereochemically defined building blocks
Epoxide Ring-OpeningZinc-based catalystsHomopropargylic alcoholsFormation of complex polyfunctional molecules
Oxidative CarbonylationPalladium(II) catalysts2-Alkynoate estersPreparation of monomers for advanced materials

Rational Design of New Derivatization Strategies for Advanced Materials and Chemical Probes

The unique structure of this compound makes it a versatile scaffold for the rational design of new derivatives with applications in advanced materials and as chemical probes. The terminal alkyne is a particularly useful handle for "click" chemistry, specifically the Huisgen 1,3-dipolar cycloaddition, allowing for the facile attachment of this molecule to other molecular entities. sigmaaldrich.com

For advanced materials, the derivatization of this compound could lead to the creation of novel monomers for polymerization. The neopentyl group would be expected to impart increased thermal stability and solubility to the resulting polymers. For example, conversion of the alcohol to an acrylate (B77674) or methacrylate, followed by polymerization, could yield polymers with pendant alkyne groups, which could be further functionalized.

As a chemical probe, the alkyne functionality can be used to attach fluorophores, biotin, or other reporter groups. The steric bulk of the neopentyl group could be exploited to create probes with specific binding properties or to study sterically demanding biological environments. Derivatization strategies for converting alkenes and alkynes into "electrospray-active" species for mass spectrometry analysis have been explored and could be adapted for this compound. nih.gov

The synthesis of propargyl alcohols bearing quaternary carbon centers is an active area of research, with gallium-catalyzed direct substitution of propargylic alcohols with boronic acids being a notable method. acs.orgnih.gov This suggests that the alcohol moiety of this compound could potentially be substituted to introduce further diversity.

Table 3 summarizes potential derivatization strategies and their applications.

Derivatization Strategy Functional Group Targeted Resulting Derivative Class Potential Application
"Click" Chemistry (Huisgen Cycloaddition)Terminal AlkyneTriazolesChemical probes, bioconjugation
Esterification/EtherificationAlcoholAcrylates, methacrylates, silyl (B83357) ethersPolymer monomers, protecting group strategies
Sonogashira CouplingTerminal AlkyneAryl- or vinyl-substituted alkynesπ-Conjugated materials, electronic materials
Hydroboration-OxidationTerminal AlkyneAldehydes, carboxylic acidsFurther synthetic transformations

Q & A

Basic: What are the primary synthetic routes for 2,2-Dimethylhex-5-yn-1-ol?

Answer:
The compound is typically synthesized via alkyne hydration or Grignard addition to propargyl alcohols. For example:

  • Grignard Reaction: Reaction of 5-ynal derivatives with methyl magnesium bromide, followed by quenching with aqueous acid to yield the tertiary alcohol .
  • Catalytic Hydration: Terminal alkynes (e.g., 5-yn-1-ol precursors) undergo hydration using Hg(II) catalysts or Au(I)-based systems to form ketones, which are subsequently reduced .
    Key Data: Purity and yield depend on solvent choice (e.g., THF for Grignard) and catalyst loading (e.g., 2 mol% AuCl₃ for hydration) .

Basic: How can the structure of this compound be confirmed spectroscopically?

Answer:

  • NMR:
    • ¹H NMR: Terminal alkyne protons (~2.1 ppm, singlet), hydroxyl proton (~1.5 ppm, broad), and methyl groups (δ ~1.2 ppm, singlet) .
    • ¹³C NMR: Alkyne carbons (δ 70-85 ppm), quaternary carbons adjacent to OH (δ 75-80 ppm) .
  • IR: Strong O-H stretch (~3400 cm⁻¹) and alkyne C≡C stretch (~2100 cm⁻¹) .
    Validation: Compare with computed spectra (e.g., PubChem or NIST data) .

Advanced: How does the steric hindrance of the 2,2-dimethyl group influence reactivity in cross-coupling reactions?

Answer:
The bulky dimethyl group:

  • Limits Substrate Accessibility: Hinders Sonogashira or Suzuki couplings at the alkyne terminus, favoring reactions at less hindered positions .
  • Directs Regioselectivity: In hydroalkoxylation, the hydroxyl group may act as an intramolecular nucleophile, with steric effects dictating cyclic ether formation vs. linear products .
    Methodology: Use DFT calculations (e.g., B3LYP/6-31G*) to model transition states and predict regioselectivity .

Advanced: How can contradictory literature data on reaction yields be resolved?

Answer:
Contradictions often arise from:

  • Impurity Profiles: Trace moisture in Grignard reactions reduces yields; use Karl Fischer titration to confirm anhydrous conditions .
  • Catalyst Deactivation: Au(I) catalysts degrade in protic solvents; substitute with Ru(II) complexes for improved stability .
    Resolution: Replicate experiments with strict control of variables (solvent, temperature) and validate via HPLC or GC-MS .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE: Wear nitrile gloves and goggles; avoid inhalation (use fume hoods) .
  • First Aid: For skin contact, wash with soap/water; for eye exposure, rinse ≥15 minutes with water .
    Storage: Keep in airtight containers under nitrogen to prevent oxidation .

Advanced: What computational methods are suitable for predicting its physicochemical properties?

Answer:

  • QSPR Models: Predict logP and solubility using atom-based descriptors (e.g., Molinspiration) .
  • Quantum Chemistry: Calculate dipole moments and polarizability via Gaussian09 (B3LYP/cc-pVDZ) .
    Validation: Cross-check with experimental data from PubChem or NIST .

Advanced: How can enantioselective synthesis be achieved for chiral derivatives?

Answer:

  • Chiral Auxiliaries: Use (R)-BINOL-based ligands in asymmetric alkynylation reactions .
  • Enzymatic Resolution: Lipases (e.g., Candida antarctica) selectively esterify the alcohol .
    Optimization: Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) .

Basic: What are its key applications in organic synthesis?

Answer:

  • Building Block: For heterocycles (e.g., pyrroles via alkyne cyclization) .
  • Intermediate: In fragrances (via oxidation to aldehydes) and pharmaceuticals (e.g., β-blocker analogs) .

Advanced: What strategies mitigate alkyne polymerization during storage?

Answer:

  • Inhibitors: Add 0.1% hydroquinone or BHT to suppress radical-initiated polymerization .
  • Low-Temperature Storage: Store at –20°C in amber vials to slow degradation .

Advanced: How does its conformational flexibility impact biological activity studies?

Answer:

  • Rotamer Analysis: NMR NOESY identifies dominant conformers (e.g., gauche vs. anti OH orientation) .
  • Docking Studies: Use AutoDock Vina to model interactions with enzyme active sites (e.g., alcohol dehydrogenases) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.